molecular formula C16H13F2NO4S B2501393 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid CAS No. 790263-46-6

2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid

Cat. No.: B2501393
CAS No.: 790263-46-6
M. Wt: 353.34
InChI Key: DJVDZLVOLLYFER-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a sulfanyl linker connected to a carbamoylmethyl group and a 2-(difluoromethoxy)phenyl substituent. The compound is cataloged in chemical databases (e.g., Chembase) and is structurally related to sulfonylurea herbicides and enzyme inhibitors .

Properties

IUPAC Name

2-[2-[2-(difluoromethoxy)anilino]-2-oxoethyl]sulfanylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO4S/c17-16(18)23-12-7-3-2-6-11(12)19-14(20)9-24-13-8-4-1-5-10(13)15(21)22/h1-8,16H,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVDZLVOLLYFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NC2=CC=CC=C2OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogenating agents like bromine or chlorinating agents for electrophilic aromatic substitution.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the carbamoyl group.

    Halogenated Derivatives: From electrophilic aromatic substitution.

Scientific Research Applications

Chemistry

In chemistry, 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new pharmaceuticals. Its unique structure could interact with biological targets in novel ways, potentially leading to new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its difluoromethoxy group, in particular, could impart unique characteristics to polymers or other materials.

Mechanism of Action

The mechanism by which 2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid exerts its effects depends on its interaction with molecular targets. The difluoromethoxy group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl and sulfanyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The compound’s closest analogues differ in substituents on the phenyl ring and carbamoyl group. Key examples include:

Compound Name Substituents on Phenyl Ring Carbamoyl Group Modification Molecular Weight (g/mol) Key Properties/Applications
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid 2-(difluoromethoxy) None ~365.3 Potential enzyme inhibition; moderate lipophilicity
2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid (CAS 1545-75-1) 2-nitro, 4-CF₃ None 351.28 Strong electron-withdrawing groups; higher reactivity
2-({[(3,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid 3,5-Cl₂ None ~376.2 Increased molecular weight; possible agrochemical use
2-([(Cycloheptylcarbamoyl)methyl]sulfanyl)benzoic acid (CAS 721406-50-4) None Cycloheptyl ~349.4 High lipophilicity; steric bulk

Key Observations :

  • Electron-Withdrawing Effects: The trifluoromethyl (CF₃) and nitro (NO₂) groups in the analogue (CAS 1545-75-1) impart stronger electron-withdrawing effects compared to the difluoromethoxy (OCHF₂) group. This may enhance electrophilic reactivity in drug design or catalysis .
  • Lipophilicity : The cycloheptylcarbamoyl derivative (CAS 721406-50-4) exhibits higher lipophilicity (logP ~3.5 estimated) due to its aliphatic cycloheptyl group, whereas the difluoromethoxy analogue balances polarity and lipophilicity (logP ~2.8) .
  • Biological Relevance : The dichlorophenyl analogue’s chlorine substituents (3,5-Cl₂) are associated with enhanced binding to hydrophobic enzyme pockets, commonly seen in agrochemicals .

Crystallographic and Hydrogen-Bonding Behavior

The benzoic acid moiety in these compounds often participates in intermolecular hydrogen bonding. For example:

  • Crystal Packing: In analogues like 2-(3-ethylsulfanyl-5-fluorobenzoate), carboxyl groups form centrosymmetric dimers via O–H⋯O bonds, which stabilize the crystal lattice .
  • Aromatic Interactions : Stacking interactions between benzofuran/benzene rings (centroid distances ~3.68 Å) are observed in related structures, suggesting that the difluoromethoxy-phenyl group may engage in π-π interactions with biological targets .

Biological Activity

The compound 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid , also known by its CAS number 790263-46-6, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₁₃F₂NO₄S
  • Molecular Weight : 353.34 g/mol
  • IUPAC Name : 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid
  • SMILES Representation : C(C(=O)O)S(C(=O)NCC1=CC=C(C=C1)OC(F)(F)C)C

The compound features a benzoic acid moiety with a sulfanyl group and a difluoromethoxy-substituted phenyl ring, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential mechanisms of action, particularly in cancer treatment and anti-inflammatory responses.

Anticancer Activity

Studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzoic acid have been shown to inhibit tumor cell proliferation through various mechanisms:

  • Cell Cycle Regulation : Some benzoic acid derivatives regulate proteins involved in the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in studies involving structurally similar compounds, suggesting that this compound may also induce apoptosis in malignant cells.
CompoundCell Line TestedIC₅₀ Value (µM)Mechanism
Compound AHepG22.26Induces G0/G1 arrest and apoptosis
Compound BMCF-75.00Regulates CDK proteins
2-[({[2-(Difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid TBDTBDTBD

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

While specific studies on 2-[({[2-(difluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]benzoic acid are scarce, related research provides insights into its potential activities:

  • In Vitro Studies : In vitro assays with structurally related compounds have shown promising results in inhibiting the growth of various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies typically measure the IC₅₀ values to assess potency.
  • Mechanistic Insights : Research indicates that similar compounds can affect signaling pathways such as the mitochondrial apoptosis pathway and cell cycle checkpoints, leading to effective cancer therapy strategies.
  • Comparative Analysis : A comparative analysis of related compounds indicates that modifications to the benzoic acid structure can significantly enhance biological activity, suggesting a need for further structural optimization of this compound.

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